N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide
Description
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is a sulfonamide derivative featuring a cyclopentyl backbone substituted with an aminomethyl group at the 3-position and a methanesulfonamide moiety. This structure combines a rigid aliphatic ring system with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]methanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-3-2-6(4-7)5-8/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
MNBDJGUFYFVZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentylamine with formaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate then reacts with methanesulfonyl chloride to yield this compound.
Cyclopentylamine: reacts with to form an intermediate aminomethylcyclopentane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group may also interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide with structurally and functionally related sulfonamides, focusing on substituent effects, stereochemistry, and inferred pharmacological properties.
Structural and Functional Analogues
Table 1: Key Structural Features of Selected Sulfonamide Derivatives
*Molecular weights are approximated based on structural formulas.
Key Comparison Points
Substituent Effects on Bioactivity
- Cyclopentyl vs. Aromatic systems may exhibit stronger π-π interactions but lower metabolic stability due to cytochrome P450-mediated oxidation.
- Aminomethyl vs. Heteroaryl Substituents: The 3-aminomethyl group introduces a basic nitrogen, which could improve solubility and hydrogen-bonding capacity. In contrast, compounds like N-(2-Furylmethyl)methanesulfonamide or pyrrolo-triazolo-pyrazinyl derivatives rely on heteroaryl groups for hydrophobic or π-stacking interactions, often critical in kinase inhibition.
Stereochemical Influences
- Patent examples highlight the importance of stereochemistry in cyclopentyl-based sulfonamides. For instance, diastereomers of N,N-diethyl-1-((1S,3R,4R)-3-ethyl-4-(pyrrolo-triazolo-pyrazinyl)cyclopentyl)methanesulfonamide exhibit distinct retention times (Rt = 10.7–20.1 min) and optical rotations (positive/negative), suggesting divergent pharmacokinetic or target-binding behaviors .
Pharmacological Inferences from Patent Data
Patent applications () emphasize cyclopentyl sulfonamides in contexts such as:
- GPCR Modulation: Bicyclic derivatives like CP-866087 mesylate target neurological or cardiovascular pathways, though the aminomethyl-cyclopentyl variant’s exact targets remain speculative.
Biological Activity
N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentyl ring substituted with an aminomethyl group and a methanesulfonamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 188.28 g/mol. The specific arrangement of functional groups contributes to its interaction with biological targets.
This compound functions primarily as an enzyme inhibitor. It binds to active sites of specific enzymes, disrupting their normal activity, which can lead to various therapeutic effects. Research indicates that similar compounds exhibit anti-inflammatory and antimicrobial properties through their interactions with biological pathways.
Biological Activity
The biological activity of this compound has been investigated across several studies:
- Antimicrobial Activity : The compound shows potential against various bacterial strains, with studies indicating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : It has been reported to reduce inflammatory markers in vitro, suggesting a role in managing conditions associated with inflammation.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, highlighting its potential as a lead compound in cancer therapy.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Cyclopentyl group with aminomethyl | Moderate | Significant | Promising |
| N-[2-(Aminocyclopentyl)]methanesulfonamide | Cyclopentyl group at position 2 | Low | Moderate | Limited |
| N-(3-Aminomethyl)benzenesulfonamide | Aromatic ring instead of cyclopentyl | High | Low | Moderate |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against selected pathogens, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound significantly inhibited nitric oxide production in RAW 264.7 macrophages, indicating its potential for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound induced apoptosis in human cancer cell lines, with IC50 values ranging between 5-15 µM, suggesting its viability as a candidate for further development in cancer therapeutics .
Applications
This compound has diverse applications:
- Pharmaceutical Development : As a lead compound for new drugs targeting inflammation and infections.
- Research Tool : Used in biochemical assays to study enzyme inhibition and cellular responses.
- Industrial Applications : Potential use in the synthesis of specialty chemicals and as intermediates in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
